[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate
Overview
Description
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate: is an organophosphorus compound known for its use as an insecticide. It is commonly referred to by its trade name, Bromfenvinfos. This compound is characterized by its molecular formula C₁₂H₁₄BrCl₂O₄P and is recognized for its effectiveness in pest control, particularly in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate typically involves the reaction of 2-bromo-1-(2,4-dichlorophenyl)ethanone with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms, although this is less common.
Substitution: It readily undergoes nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia or primary amines are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified bromine or phosphate groups.
Substitution: Substituted products where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry: In chemistry, [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate is used as a reagent in various organic synthesis reactions. Its ability to undergo substitution reactions makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: The compound has been studied for its potential biological activities, including its role as an insecticide. It is used in research to understand the mechanisms of action of organophosphorus compounds and their effects on biological systems .
Industry: In the agricultural industry, it is widely used as an insecticide to control pests in crops. Its effectiveness in pest control has made it a valuable tool in ensuring crop protection and yield .
Mechanism of Action
The mechanism of action of [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventual death of the insect .
Molecular Targets and Pathways:
Acetylcholinesterase: The primary molecular target.
Nervous System Pathways: Disruption of normal nerve function due to acetylcholine accumulation.
Comparison with Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: Known for its use in pest control with comparable properties.
Malathion: Widely used in agriculture and public health for insect control.
Uniqueness: [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate is unique due to its specific bromine and dichlorophenyl groups, which confer distinct chemical properties and biological activities. Its effectiveness and specificity in pest control make it a valuable compound in agricultural applications .
Properties
IUPAC Name |
[2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKAVSHIKNMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058056 | |
Record name | Bromfenvinphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33399-00-7 | |
Record name | Bromfenvinfos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33399-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromfenvinphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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